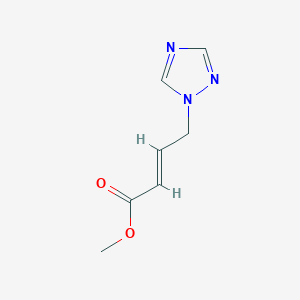
methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectral and Theoretical Analysis
The research by Sert et al. (2020) involved the synthesis and identification of a compound structurally similar to methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate, using a variety of analytical and theoretical methods. This study provides insight into the compound's structure and its potential as a cancer treatment inhibitor, highlighting its relevance in cancer research and drug development (Sert et al., 2020).
Electrochemiluminescence and Coordination Polymers
Zhang et al. (2017) synthesized coordination polymers with structures similar to the subject compound, demonstrating highly intense electrochemical luminescence and high thermal stability. This suggests potential applications in material science, particularly in creating luminescent materials (Zhang et al., 2017).
Antiviral Activity Against COVID-19
Rashdan et al. (2021) studied derivatives of the compound for their antiviral activity against COVID-19. This research provides a strong foundation for the compound's potential use in developing antiviral medications, particularly for treating coronavirus infections (Rashdan et al., 2021).
Synthesis and Chemical Properties
Gimalova et al. (2013) explored the synthesis of compounds structurally related to this compound. Their work contributes to the understanding of the chemical properties and potential applications in organic synthesis and pharmaceutical research (Gimalova et al., 2013).
Antimicrobial Properties
Sumrra et al. (2018) conducted research on metal-based triazole compounds, which include structures analogous to the compound . Their findings on antimicrobial activities offer insights into the potential use of these compounds in developing new antimicrobial agents (Sumrra et al., 2018).
Mecanismo De Acción
Target of Action
Methyl 4-(1H-1,2,4-triazol-1-yl)-2-butenoate is a complex compound that interacts with various targetsSimilar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that Methyl 4-(1H-1,2,4-triazol-1-yl)-2-butenoate might interact with its targets, leading to changes in cell function and ultimately cell death.
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of strigolactone, a plant hormone . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The physicochemical properties of similar 1,2,4-triazole derivatives have been reported to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound might have a similar effect.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions . More research is needed to understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)3-2-4-10-6-8-5-9-10/h2-3,5-6H,4H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTCOKRYRDIGTC-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2461681.png)
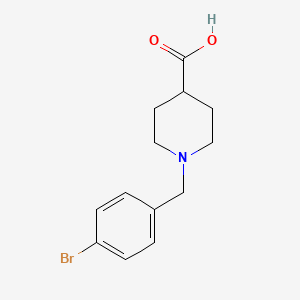

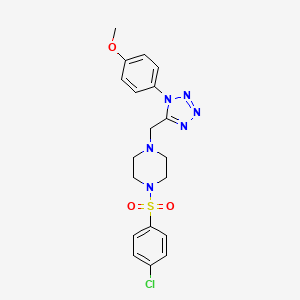
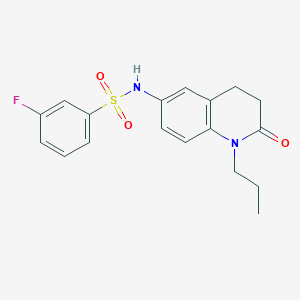
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)
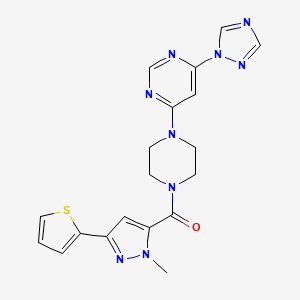
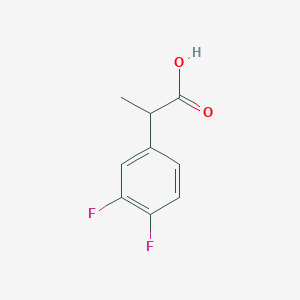
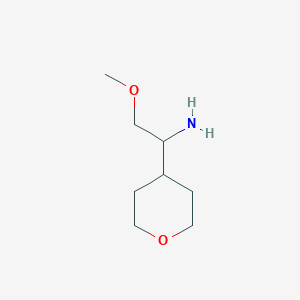
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)
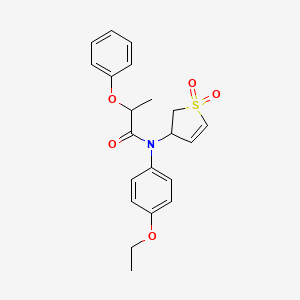
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
